Linker Length: PEG6 vs. PEG4 Conformational Span
The PEG6 linker in Pomalidomide-PEG6-OH provides a conformational span of approximately 22–28 atoms (depending on PEG chain extension), compared to approximately 14–18 atoms for the PEG4 variant [1]. PROTAC design literature identifies PEG4, PEG6, and PEG8 as the empirical 'gold standard' linker lengths for targeted protein degradation, with PEG6 occupying the optimal middle ground that spans crystallographically measured inter-pocket distances while avoiding the entropic penalties of excessively long linkers . In systematic linker-length scanning campaigns, the progression from short (PEG2–PEG3) to medium (PEG4–PEG6) linkers has been shown to shift degradation efficiency from negligible to maximal, with PEG6 often representing the 'sweet spot' for targets requiring moderate conformational freedom, such as HDACs and BRAF . In a related thalidomide-based PROTAC series targeting GSPT1, a PEG2-linked PROTAC achieved DC₅₀ values of 310–700 nM with Dmax of 74–96%, whereas shorter or longer variants showed markedly different activity—underscoring that linker length directly determines degradation potency in a non-linear fashion [2].
| Evidence Dimension | PEG linker atom count / conformational span |
|---|---|
| Target Compound Data | PEG6: 22–28 atom span; molecular weight 537.6 g/mol; 19 rotatable bonds [3] |
| Comparator Or Baseline | PEG4 variant (Pomalidomide-5'-PEG4-OH): 14–18 atom span; molecular weight 449.5 g/mol; ~13 rotatable bonds |
| Quantified Difference | PEG6 adds ~8 atoms and ~88 Da over PEG4; approximately 6 additional rotatable bonds, providing greater conformational freedom for spanning inter-protein distances |
| Conditions | Structural comparison based on computed molecular properties (PubChem) and published PROTAC linker design principles |
Why This Matters
The additional conformational reach of PEG6 over PEG4 enables effective ternary complex formation for target proteins with deeper or more sterically hindered binding pockets, directly impacting whether a PROTAC library yields active degraders or false negatives.
- [1] PubChem. Pomalidomide-5'-PEG6-OH (CID 169549432). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/Pomalidomide-5_-PEG6-OH View Source
- [2] Guardigni M, Pruccoli L, Santini A, et al. Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. Eur J Med Chem. 2026. doi:10.1016/j.ejmech.2026.117090 View Source
- [3] PubChem. Computed Properties for Pomalidomide-5'-PEG6-OH. XLogP3: -1.1; Rotatable Bond Count: 19. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/Pomalidomide-5_-PEG6-OH View Source
